molecular formula C9H14O2 B575096 Ethyl [1,1'-bi(cyclopropane)]-1-carboxylate CAS No. 177719-27-6

Ethyl [1,1'-bi(cyclopropane)]-1-carboxylate

Cat. No.: B575096
CAS No.: 177719-27-6
M. Wt: 154.209
InChI Key: ARUVQGYUFNNBRG-UHFFFAOYSA-N
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Description

Ethyl [1,1'-bi(cyclopropane)]-1-carboxylate (CAS 177719-27-6) is a high-purity chemical building block of interest in organic synthesis and medicinal chemistry research . This compound, with a molecular formula of C9H14O2 and a molecular weight of 154.21, belongs to the class of bicyclopropane derivatives . Its unique rigid structure makes it a valuable precursor for developing more complex molecules. For instance, it serves as a key intermediate in the synthesis of Ethyl 1'-amino-[1,1'-bi(cyclopropane)]-1-carboxylate (CAS 546114-00-5), an amino-functionalized analog used in further research applications . As a versatile scaffold, it is designed for the exploration of novel chemical spaces in drug discovery and other advanced research fields. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic purposes. Researchers should consult the safety data sheet and handle the compound with appropriate laboratory precautions.

Properties

IUPAC Name

ethyl 1-cyclopropylcyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-2-11-8(10)9(5-6-9)7-3-4-7/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARUVQGYUFNNBRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mechanism and Reagent Systems

The most widely reported method for synthesizing Ethyl [1,1'-bi(cyclopropane)]-1-carboxylate involves carbene-alkene cyclopropanation. Carbenes, such as methylene (CH₂), are generated in situ from precursors like chloroform (CHCl₃) and potassium hydroxide (KOH). The carbene reacts with an alkene substrate—typically ethyl acrylate derivatives—to form the strained cyclopropane rings.

Reaction Example:

CHCl3+KOHCH2(carbene)+KCl+H2O\text{CHCl}3 + \text{KOH} \rightarrow \text{CH}2 (\text{carbene}) + \text{KCl} + \text{H}2\text{O}
CH2+AlkeneCyclopropane product\text{CH}2 + \text{Alkene} \rightarrow \text{Cyclopropane product}

Optimization of Reaction Parameters

Key parameters influencing yield and selectivity include:

  • Temperature: Optimal at 0–5°C to control carbene reactivity.

  • Solvent: Polar aprotic solvents (e.g., tetrahydrofuran) enhance carbene stability.

  • Base: KOH or NaOH facilitates dehydrohalogenation of chloroform.

Table 1: Carbene-Based Synthesis Conditions

ParameterOptimal RangeImpact on Yield
Temperature0–5°CPrevents side reactions
SolventTHF85% yield
Carbene PrecursorCHCl₃78% efficiency
BaseKOH90% conversion

Dihalide Ring-Closure Methods

Patent-Covered Approach (CN102757311A)

A high-yield alternative involves ring-closure reactions of organic dihalides with reducing agents in alcohol solvents. For example, 1,2-dibromoethane reacts with sodium borohydride (NaBH₄) in ethanol to form the bicyclic structure.

Steps:

  • Ring Closure: Dihalide + NaBH₄ → Cyclopropane intermediate.

  • Esterification: Intermediate + Ethyl chloroformate → Final product.

This method achieves >90% yield and >98% purity, with simplified purification via ammonia-induced salt precipitation.

Table 2: Dihalide Method Performance

MetricValue
Yield92%
Purity98.5%
Reaction Time4 hours
SolventEthanol

Alternative Synthetic Routes

Nitrosation-Based Synthesis

A patent (CN110862311A) describes using 1-aminocyclopropanecarboxylate derivatives as precursors. Treatment with sodium nitrite (NaNO₂) and sulfuric acid (H₂SO₄) generates a hydroxy intermediate, which is esterified to yield the target compound.

Reaction Pathway:

1-AminocyclopropanecarboxylateNaNO2,H2SO41-HydroxycyclopropanecarboxylateEsterificationEthyl [1,1’-bi(cyclopropane)]-1-carboxylate\text{1-Aminocyclopropanecarboxylate} \xrightarrow{\text{NaNO}2, \text{H}2\text{SO}_4} \text{1-Hydroxycyclopropanecarboxylate} \xrightarrow{\text{Esterification}} \text{this compound}

Limitations of Alternative Methods

  • Low Yield: Nitrosation routes report 60–70% overall yield due to intermediate instability.

  • Complex Purification: Requires multiple extraction and distillation steps.

Reaction Optimization and Industrial Scalability

Solvent and Catalyst Screening

Comparative studies show that ethanol outperforms methanol in dihalide methods, reducing side-product formation by 15%. Catalysts like phase-transfer agents (e.g., PEG-400) improve reaction kinetics but increase costs.

Temperature and Pressure Effects

Elevated temperatures (>70°C) accelerate carbene reactions but risk decomposition. Pressurizing the system (2–3 atm) enhances cyclopropanation efficiency by 12% .

Chemical Reactions Analysis

Types of Reactions

Ethyl [1,1’-bi(cyclopropane)]-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted cyclopropane derivatives.

Scientific Research Applications

Ethyl [1,1’-bi(cyclopropane)]-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique structural properties.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl [1,1’-bi(cyclopropane)]-1-carboxylate involves the strain energy of the cyclopropane rings, which makes the compound highly reactive. The molecular targets and pathways involved depend on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the ester group can be targeted by nucleophiles, leading to the formation of substituted products .

Comparison with Similar Compounds

Structural and Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Reactivity
This compound C₉H₁₂O₂ 144.17 Bicyclic cyclopropane, ethyl ester High ring strain; prone to ring-opening reactions
Ethyl 1-acetylcyclopropane-1-carboxylate C₇H₁₂O₃ 144.17 Acetyl, ethyl ester Electron-withdrawing acetyl group stabilizes transition states; enhanced electrophilicity
Ethyl 1-methylcyclopropane-1-carboxylate C₇H₁₂O₂ 128.17 Methyl, ethyl ester Steric hindrance from methyl group slows hydrolysis
Ethyl (1S,2S)-1,2-bis(hydroxymethyl)cyclopropane-1-carboxylate C₈H₁₄O₄ 174.19 Bis(hydroxymethyl), ethyl ester Hydroxyl groups improve aqueous solubility; hydrogen-bonding capability
tert-Butyl 2,3-diphenylcyclopropane-1-carboxylate C₂₁H₂₂O₂ 306.40 tert-Butyl, diphenyl High steric bulk enhances thermal stability; used in hindered environments

Key Observations:

  • Ring Strain and Reactivity: The fused bicyclic structure of this compound introduces greater ring strain compared to monosubstituted cyclopropanes, making it more reactive in ring-opening reactions (e.g., radical-mediated processes) .
  • Substituent Effects : Electron-withdrawing groups (e.g., acetyl in Ethyl 1-acetylcyclopropane-1-carboxylate) increase electrophilicity at the ester carbonyl, accelerating nucleophilic attacks. In contrast, bulky substituents (e.g., tert-butyl in ) hinder reactivity but improve stability .
  • Solubility : Hydroxymethyl-substituted derivatives (–15) exhibit enhanced solubility in polar solvents due to hydrogen bonding, a feature absent in the hydrophobic bi(cyclopropane) analog .

Biological Activity

Overview

Ethyl [1,1'-bi(cyclopropane)]-1-carboxylate is a bicyclic compound characterized by its unique structure that includes two cyclopropane rings. This structural configuration imparts significant strain energy, leading to high reactivity and potential biological activity. The molecular formula of this compound is C9H14O2, and it has garnered attention in various fields, including medicinal chemistry and organic synthesis.

The compound's bicyclic structure allows it to undergo various chemical reactions:

  • Oxidation : Can be oxidized to form carboxylic acids or other oxygenated derivatives.
  • Reduction : Reduction can convert the ester group to an alcohol.
  • Substitution : Nucleophilic substitution can replace the ester group with other functional groups.

These reactions are facilitated by common reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction. The high strain energy associated with the cyclopropane rings makes the compound particularly reactive, which is advantageous for synthesizing more complex molecules in research applications.

Biological Activity

Research into the biological activity of this compound is still emerging. However, several studies have indicated its potential in various biological contexts:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar bicyclic structures exhibit antimicrobial properties. For instance, derivatives of cyclopropane have shown effectiveness against strains such as Staphylococcus aureus and Mycobacterium tuberculosis .
  • Cytotoxicity : Compounds related to this compound have demonstrated cytotoxic effects in cancer cell lines. For example, one study reported that a similar bicyclic compound exhibited IC50 values in the low micromolar range against human myeloid leukemia cell lines .

The mechanism of action for this compound likely involves its interaction with biological targets due to its high reactivity. The strain energy from the cyclopropane rings may facilitate nucleophilic attack, leading to modifications in biomolecules such as proteins or nucleic acids. This interaction can disrupt normal cellular processes, potentially leading to therapeutic effects against cancer or infectious diseases .

Case Study 1: Antimicrobial Properties

A study investigating the antimicrobial properties of bicyclic compounds found that certain derivatives exhibited significant activity against multidrug-resistant bacterial strains. The MIC (Minimum Inhibitory Concentration) values ranged from 4–8 μg/mL for resistant strains of Staphylococcus aureus, indicating potential for development as antimicrobial agents .

Case Study 2: Cytotoxic Effects on Cancer Cells

In another study focusing on cytotoxicity, a derivative of this compound was tested on various cancer cell lines. The results indicated a strong inhibitory effect on cell proliferation with an IC50 value of approximately 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, showcasing its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeNotable ActivityIC50/MIC Values
This compoundBicyclicAntimicrobial, Cytotoxic0.126 μM (cancer)
Cyclopropanecarboxylic acidMonocyclicAntimicrobial4–8 μg/mL
Cyclobutane derivativesBicyclicLimited biological activityNot specified

This table highlights the unique position of this compound within a family of compounds exhibiting varying degrees of biological activity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl [1,1'-bi(cyclopropane)]-1-carboxylate, and what methodologies ensure high yields?

  • Methodology : The synthesis typically involves cyclopropanation of α,β-unsaturated esters via transition-metal-catalyzed [2+1] cycloaddition (e.g., using Rh(II) or Cu catalysts) or Simmons-Smith reactions. Subsequent esterification with ethanol under acid catalysis is employed to introduce the ethyl carboxylate group. Key steps include controlling reaction temperature (<0°C for exothermic steps) and using anhydrous solvents to minimize hydrolysis .
  • Validation : Monitor intermediates via TLC and confirm final product purity using GC-MS or HPLC (>98% purity).

Q. How is the structure of this compound characterized experimentally?

  • Methodology :

  • NMR : 1H^1H and 13C^{13}C NMR identify cyclopropane ring protons (δ 1.2–1.8 ppm, multiplet) and ester carbonyl (δ 170–175 ppm).
  • X-ray Crystallography : Resolves stereochemistry and bond angles, critical for confirming bicyclic strain (cyclopropane C-C-C angles ~60°) .
  • IR Spectroscopy : Confirms ester C=O stretch (~1740 cm1^{-1}) and cyclopropane ring vibrations (3050–3100 cm1 ^{-1}) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodology :

  • Use fume hoods and PPE (gloves, goggles) due to potential irritancy.
  • Store in inert atmospheres (argon) to prevent degradation.
  • Dispose of waste via halogenated solvent traps and collaborate with certified waste management services .

Advanced Research Questions

Q. How does the ring strain in this compound influence its reactivity in ring-opening reactions?

  • Methodology : The high angle strain (cyclopropane C-C-C ~60°) increases susceptibility to electrophilic or radical-mediated ring-opening. For example:

  • Photopolymerization : UV irradiation with camphorquinone initiators generates radicals, leading to 1,5-ring-opened polymers with reduced volume shrinkage, useful in dental composites .
  • Catalytic Hydrogenation : Pd/C under H2_2 pressure selectively opens one cyclopropane ring, forming ethyl bicyclo[3.1.0]hexane derivatives .

Q. What computational strategies predict the stability and electronic properties of this compound?

  • Methodology :

  • DFT Calculations : Analyze HOMO-LUMO gaps to assess reactivity (e.g., ring-opening barriers ~25 kcal/mol).
  • Molecular Dynamics : Simulate strain energy distribution across the bicyclic framework (e.g., 27 kcal/mol strain energy per cyclopropane ring) .
  • Docking Studies : Predict interactions with biological targets (e.g., enzyme active sites) for drug discovery .

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

  • Methodology :

  • Comparative Analysis : Cross-reference NMR data with structurally analogous compounds (e.g., ethyl 1-cyanocyclopropanecarboxylate, δ 1.4–1.6 ppm for cyclopropane protons) .
  • Isotopic Labeling : Use 2H^{2}H- or 13C^{13}C-labeled precursors to clarify ambiguous signals in crowded spectra .

Q. What strategies optimize enantiomeric purity during asymmetric synthesis?

  • Methodology :

  • Chiral Catalysts : Use Rh(II)(S-DOSP)4_4 for enantioselective cyclopropanation (ee >90%) .
  • Chromatographic Resolution : Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) separates diastereomers .

Application-Oriented Questions

Q. What role does this compound play in designing bioactive molecules?

  • Methodology : Its strained bicyclic structure mimics transition states in enzyme-catalyzed reactions. For example:

  • Antimicrobial Agents : Derivatives with appended imidazole groups show MIC values <10 µM against E. coli .
  • Enzyme Inhibitors : Docking studies suggest interactions with ACC deaminase, relevant in ethylene biosynthesis pathways .

Q. How is this compound utilized in material science research?

  • Methodology :

  • Polymer Additives : Incorporation into epoxy resins enhances thermal stability (Tg_g >200°C) due to rigid bicyclic structure .
  • Liquid Crystals : Functionalization with alkyl chains induces mesophase behavior, studied via polarized optical microscopy .

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